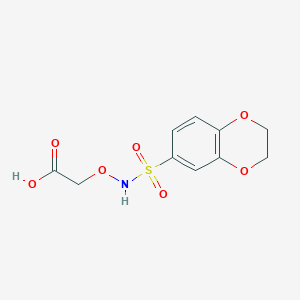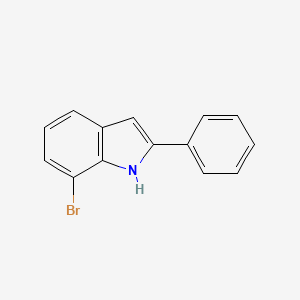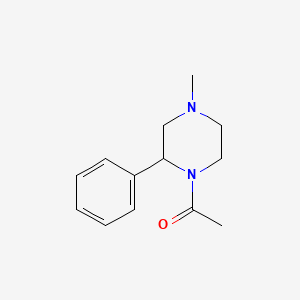
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, also known as CMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMBA is a benzene derivative that has a chloro group at the 3-position and a morpholine group at the 4-position. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve memory and cognitive function. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been shown to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and can induce cell cycle arrest and apoptosis. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been shown to inhibit the activity of acetylcholinesterase, which can improve memory and cognitive function. In addition, 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to inhibit the activity of certain receptors, such as the NMDA receptor, which can affect synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells in vitro and its potential as a treatment for Alzheimer's disease. However, there are also limitations to using 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and side effects are not well understood. In addition, the synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid can be challenging, and the compound may not be readily available for use in lab experiments.
Orientations Futures
There are several future directions for research on 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid. One area of research could focus on the development of more efficient and cost-effective methods for synthesizing the compound. Another area of research could focus on the in vivo effects of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, including its toxicity and side effects. Additionally, research could focus on the potential applications of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in other areas of medicine, such as the treatment of other neurodegenerative diseases or the development of new anticancer drugs.
Conclusion
In conclusion, 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. The compound has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. While there are limitations to using 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in lab experiments, there are several future directions for research on the compound, including the development of more efficient synthesis methods and the exploration of its potential applications in other areas of medicine.
Méthodes De Synthèse
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid can be synthesized using various methods, including the reaction of 3-chloro-4-hydroxybenzoic acid with 2-(4-morpholinyl)ethanol in the presence of a catalyst. The reaction results in the formation of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
IUPAC Name |
3-chloro-4-(2-morpholin-4-ylethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFCFIGUVBUOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)

![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
